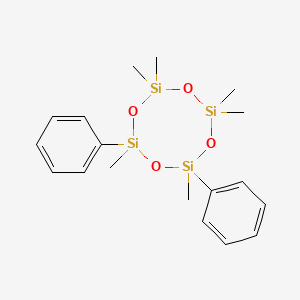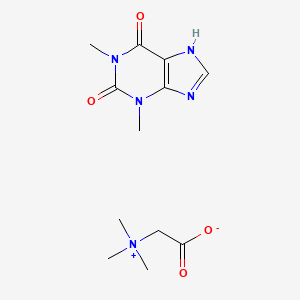
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is a chemical compound with the molecular formula C4H7BrN2S3 and a molecular weight of 259.211 g/mol. This compound is known for its unique structure, which includes a dithiazolidin ring and a thione group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazolidin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential to maintain the quality of the final product.
化学反应分析
Types of Reactions
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one: This compound has a similar dithiazolidin ring but differs in the presence of a carbonyl group instead of a thione group.
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is unique due to its specific combination of a dithiazolidin ring and a thione group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
20042-86-8 |
|---|---|
分子式 |
C4H7BrN2S3 |
分子量 |
259.2 g/mol |
IUPAC 名称 |
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |
InChI |
InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
InChI 键 |
VNRZQMPPRKZBRB-UHFFFAOYSA-N |
规范 SMILES |
CN=C1[NH+](C(=S)SS1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


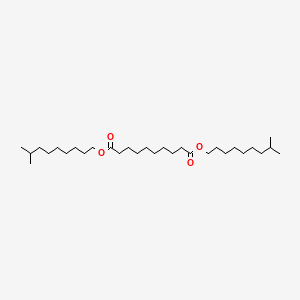
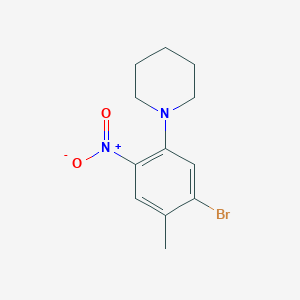
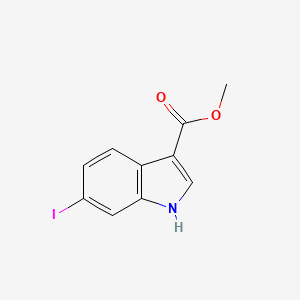
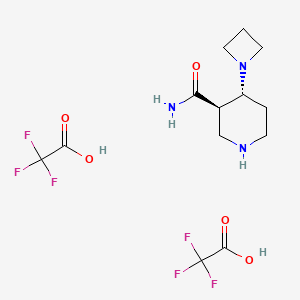
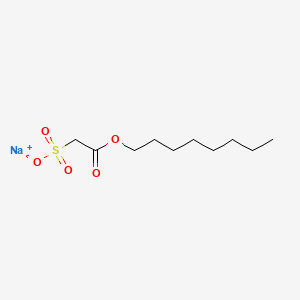
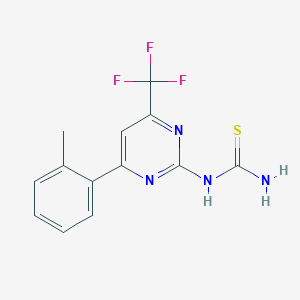
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)


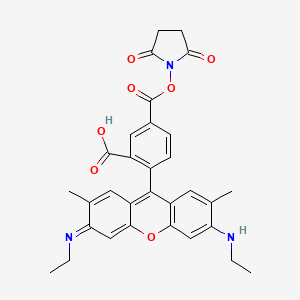

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
